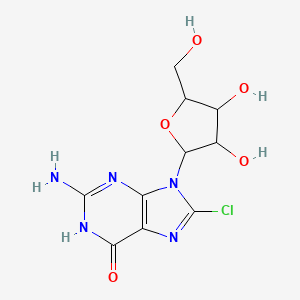
8-Chloro-D-guanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-D-guanosine is a chlorinated nucleoside derivative of guanosine. It is formed through the chlorination of guanosine, a process that can occur naturally in the body during inflammatory responses. This compound has garnered interest due to its potential biological and chemical properties, particularly in the context of DNA damage and mutagenesis.
Preparation Methods
8-Chloro-D-guanosine can be synthesized through the reaction of guanosine with hypochlorous acid (HOCl). This reaction typically occurs at a neutral pH of 7.4 and involves the use of myeloperoxidase, an enzyme that catalyzes the production of HOCl from hydrogen peroxide (H2O2) and chloride ions (Cl-). The reaction yields this compound along with other chlorinated nucleosides .
Chemical Reactions Analysis
8-Chloro-D-guanosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-oxo-7,8-dihydroguanosine.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Chlorine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hypochlorous acid for chlorination and various oxidizing agents for oxidation reactions. The major products formed from these reactions include 8-oxo-7,8-dihydroguanosine and other modified nucleosides .
Scientific Research Applications
8-Chloro-D-guanosine has several scientific research applications:
Chemistry: It is used as a probe to study the effects of chlorination on nucleosides and nucleotides.
Biology: It serves as a marker for oxidative stress and inflammation in biological systems.
Mechanism of Action
The mechanism of action of 8-chloro-D-guanosine involves its incorporation into DNA, where it can cause mutations by promoting G to C transversion mutations. This occurs through the formation of Hoogsteen base pairs between the syn conformer of this compound and the anti conformer of guanine during DNA synthesis. This mutagenic replication can lead to DNA damage and contribute to carcinogenesis .
Comparison with Similar Compounds
8-Chloro-D-guanosine can be compared with other similar compounds, such as:
8-oxo-7,8-dihydroguanosine: Another oxidized form of guanosine that is more promutagenic than this compound.
8-nitroguanosine: A nitrated form of guanosine that also results from inflammatory processes.
5-chloro-2’-deoxycytidine: A chlorinated nucleoside similar to this compound but derived from cytidine.
The uniqueness of this compound lies in its specific formation through chlorination and its distinct mutagenic properties compared to other modified nucleosides .
Properties
IUPAC Name |
2-amino-8-chloro-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEYUNCYYKKCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Cl)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














